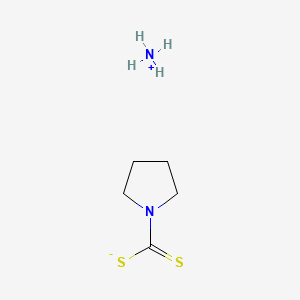

Ammonium pyrrolidine-1-carbodithioate

Übersicht

Beschreibung

Pyrrolidin-dithiocarbamat ist eine Verbindung, die für ihre Metallchelatisierungseigenschaften und ihre Fähigkeit bekannt ist, verschiedene biologische Prozesse zu hemmen. Es gehört zur Familie der Dithiocarbamate, die durch das Vorhandensein einer Dithiocarbamate-Funktionellen Gruppe gekennzeichnet sind.

Vorbereitungsmethoden

Pyrrolidin-dithiocarbamat kann durch die Reaktion von Pyrrolidin mit Schwefelkohlenstoff in Gegenwart einer Base synthetisiert werden. Die Reaktion verläuft typischerweise wie folgt:

Syntheseweg: Pyrrolidin wird mit Schwefelkohlenstoff in einem alkalischen Medium, wie z. B. Natriumhydroxid oder Kaliumhydroxid, umgesetzt, um Pyrrolidin-dithiocarbamat zu bilden.

Reaktionsbedingungen: Die Reaktion wird üblicherweise bei Raumtemperatur durchgeführt, und das Produkt wird durch Fällungs- oder Extraktionsmethoden isoliert.

Industrielle Produktion: Industrielle Produktionsverfahren für Pyrrolidin-dithiocarbamat umfassen ähnliche Synthesewege, jedoch im größeren Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Pyrrolidin-dithiocarbamat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu Disulfiden oder anderen oxidierten Produkten oxidiert werden.

Reduktion: Es kann zu Thiol-Derivaten reduziert werden.

Substitution: Es kann Substitutionsreaktionen mit Elektrophilen, wie z. B. Alkylhalogeniden, eingehen, um substituierte Dithiocarbamate zu bilden.

Bildung von Koordinationskomplexen: Pyrrolidin-dithiocarbamat bildet Koordinationskomplexe mit Übergangsmetallen, wie z. B. Eisen, Zink und Kupfer. .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

-

NF-κB Inhibition

- APDC is recognized for its role as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). It prevents the phosphorylation of IκB, which is crucial for NF-κB translocation to the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as IL-1β and TNF-α . This property makes it valuable in studies related to inflammation and immune responses.

-

Antioxidant Activity

- The compound exhibits antioxidant properties, helping to mitigate oxidative stress in various biological models. For example, it has been shown to reduce lipid peroxidation and enhance the antioxidative environment in neuronal tissues, contributing to neuroprotection in models of Alzheimer’s disease .

- Metal Chelation

Therapeutic Applications

-

Treatment of Inflammatory Diseases

- Research indicates that APDC can alleviate symptoms associated with inflammatory conditions such as ulcerative colitis by suppressing the activation of NF-κB and reducing inflammatory cytokine levels. In vivo studies have demonstrated its effectiveness in reducing intestinal inflammation and improving mucosal healing .

- Cancer Cachexia

- Acute Lung Injury

Case Studies

Wirkmechanismus

The mechanism of action of pyrrolidine dithiocarbamate involves its ability to chelate metal ions and inhibit specific biological pathways:

Metal Chelation: Pyrrolidine dithiocarbamate binds to metal ions, such as zinc, forming stable complexes that can enter cells and inhibit metal-dependent enzymes.

Inhibition of NF-κB: It inhibits the activation of NF-κB, a transcription factor involved in the expression of pro-inflammatory cytokines and other genes related to immune responses.

Antioxidant Activity: Pyrrolidine dithiocarbamate exhibits antioxidant properties by scavenging reactive oxygen species and reducing oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidin-dithiocarbamat ist unter den Dithiocarbamaten aufgrund seiner spezifischen chemischen Struktur und Eigenschaften einzigartig. Zu den ähnlichen Verbindungen gehören:

Diethyldithiocarbamate: Bekannt für seine Verwendung bei der Behandlung von Alkoholabhängigkeit und als Antikrebsmittel.

Dimethyldithiocarbamate: Wird als Fungizid und in der Gummiindustrie verwendet.

Zinkdithiocarbamate: Wird häufig in der Landwirtschaft als Fungizid und in der Gummiindustrie als Vulkanisationsbeschleuniger verwendet.

Pyrrolidin-dithiocarbamat zeichnet sich durch seine Fähigkeit aus, stabile Metallkomplexe zu bilden, sowie durch seine potenziellen therapeutischen Anwendungen in der Medizin.

Eigenschaften

IUPAC Name |

pyrrolidine-1-carbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS2/c7-5(8)6-3-1-2-4-6/h1-4H2,(H,7,8)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWDORGPIHIGNW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)[S-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8NS2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5108-96-3 | |

| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium pyrrolidine-1-carbodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of APDC?

A1: APDC primarily acts by inhibiting the activation of the transcription factor NF-κB. [, , ] It achieves this by preventing the nuclear translocation of NF-κB, thereby hindering its ability to bind to DNA and initiate the transcription of target genes. [, ] This inhibition has downstream effects on various cellular processes, including inflammation, apoptosis, and oxidative stress. [, , , ]

Q2: How does APDC affect oxidative stress?

A2: APDC demonstrates antioxidant properties by reducing the production of superoxide anion radicals and increasing the activity of antioxidant enzymes like superoxide dismutase and catalase. [] In a study on rats with metabolic syndrome, APDC effectively prevented oxidative stress in muscle tissue. []

Q3: Can APDC modulate pain pathways?

A3: Research suggests APDC might play a role in pain modulation. In a study on paclitaxel-induced peripheral neuropathy in rats, APDC attenuated mechanical allodynia, potentially by inhibiting NF-κB-dependent upregulation of CX3CL1. []

Q4: What is the molecular formula and weight of APDC?

A4: The molecular formula of APDC is C5H11N3S2. Its molecular weight is 193.3 g/mol.

Q5: Is there spectroscopic data available for APDC and its metal complexes?

A5: Yes, several studies utilize spectroscopic techniques to characterize APDC and its complexes. UV-Vis spectrophotometry is commonly employed to study the formation and stability of APDC-metal chelates. [, , ] Additionally, X-ray diffraction analysis provides insights into the crystal structure of APDC complexes, revealing details about their coordination geometry and bonding interactions. [, ]

Q6: Can APDC be used in conjunction with different analytical techniques?

A6: Yes, APDC's compatibility with various analytical techniques makes it a versatile reagent. It is widely used in conjunction with atomic absorption spectrometry (AAS) for trace metal analysis. [, , , , , , , ] Additionally, APDC is employed in high-performance liquid chromatography (HPLC) for the separation and quantification of metal species. [, ] This adaptability makes APDC a valuable tool in analytical chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.